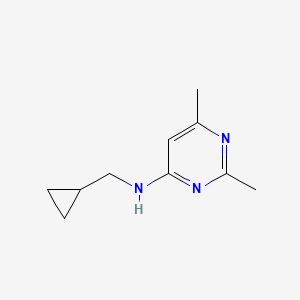![molecular formula C12H18N2O3 B2726933 1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one CAS No. 2380097-86-7](/img/structure/B2726933.png)
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one is a complex organic compound with a unique structure that includes a hexahydrofuro[3,4-c]pyrrol ring system
Preparation Methods
The synthesis of 1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one typically involves multiple steps. The synthetic route often starts with the preparation of the hexahydrofuro[3,4-c]pyrrol ring system, followed by the introduction of the pyrrolidin-2-one moiety. Reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions for large-scale synthesis.
Chemical Reactions Analysis
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often resulting in the formation of simpler compounds.
Scientific Research Applications
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound may be used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit or activate signaling pathways involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
1-(2-{hexahydro-1H-furo[3,4-c]pyrrol-5-yl}-2-oxoethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Properties
IUPAC Name |
1-[2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)-2-oxoethyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c15-11-2-1-3-13(11)6-12(16)14-4-9-7-17-8-10(9)5-14/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCCYNWFZUCGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC(=O)N2CC3COCC3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-1,3-benzodioxol-5-yloxy)-1-[3-(ethanesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2726857.png)

![N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2726859.png)


![7-(4-methoxyphenyl)-N-(1-methoxypropan-2-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2726864.png)

![5-chloro-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2726867.png)

![methyl (2E)-3-methyl-2-({4-[(2-methylpiperidin-1-yl)sulfonyl]benzoyl}imino)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2726870.png)
![N-(3,5-dimethoxyphenyl)-2-({6-oxo-5-propyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2726871.png)


